

# The Discovery and Development of AZD1979: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis. Developed as a potential therapeutic agent for obesity, AZD1979 emerged from a lead optimization program focused on enhancing physicochemical properties to ensure central nervous system (CNS) exposure while minimizing off-target effects. Preclinical studies in dietinduced obese (DIO) mice and beagle dogs demonstrated that AZD1979 effectively reduces body weight by decreasing food intake and preserving energy expenditure. Despite promising preclinical data, the clinical development of AZD1979 was halted during Phase 1 trials. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of AZD1979, including detailed experimental protocols and a summary of key quantitative data.

## Introduction

The Melanin-concentrating hormone (MCH) system is a key regulator of feeding behavior and energy balance. MCH, a neuropeptide, exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[1][2][3] MCHR1 is the primary receptor in mammals and is predominantly expressed in the CNS.[2] Antagonism of MCHR1 has been a therapeutic strategy for the treatment of obesity.[1][2][3]



AZD1979 was identified through a drug discovery program aimed at developing a potent and selective MCHR1 antagonist with favorable pharmacokinetic properties for CNS penetration.[4] [5][6] The lead optimization process focused on reducing lipophilicity and mitigating off-target activities, such as interactions with the hERG channel.[4][5][7] This effort led to the discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, designated as AZD1979.[4][5]

## **Mechanism of Action and Signaling Pathway**

**AZD1979** functions as a competitive antagonist at the MCHR1. The MCHR1 is known to couple to Gi, Go, and Gq proteins.[2] Upon binding of the endogenous agonist, MCH, the receptor activates these G proteins, initiating downstream signaling cascades that ultimately lead to an increase in appetite (orexigenic effect). **AZD1979** blocks the binding of MCH to MCHR1, thereby inhibiting this signaling pathway and reducing food intake.



Click to download full resolution via product page

Figure 1: MCHR1 Signaling Pathway and AZD1979's Mechanism of Action.

## **Preclinical Pharmacology**

The efficacy of **AZD1979** was evaluated in several preclinical models, primarily in diet-induced obese (DIO) mice and beagle dogs. These studies consistently demonstrated a dose-dependent reduction in body weight.

## **In Vitro Profile**



**AZD1979** is a potent antagonist of the human MCHR1, with a pA2 of approximately 7.9. It exhibits high selectivity for MCHR1 over other receptors, including MCHR2.

| Parameter      | Value        | Species      | Assay                        |
|----------------|--------------|--------------|------------------------------|
| IC50           | ~12 nM       | Human, Mouse | GTPyS Activity Assay         |
| Ki             | ~12.1 nM     | Human        | Radioligand Binding<br>Assay |
| Ki (GTPγS)     | 5.1 nM       | Human        | GTPyS Binding Assay          |
| MCHR2 Activity | IC50 > 40 μM | Human        | Ca2+ FLIPR Assay             |

Table 1: In Vitro Potency and Selectivity of AZD1979.[4][8][9]

## In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

In DIO mice, oral administration of **AZD1979** led to a significant and dose-dependent reduction in body weight.[3][6] This effect was primarily due to a decrease in fat mass, with no significant change in lean body mass.[6] The weight loss was attributed to a combination of reduced food intake and the preservation of energy expenditure.[3][6][10]

| Dose (µmol/kg,<br>p.o., twice daily) | Body Weight<br>Change (%) | Fat Mass Change<br>(%) | Food Intake<br>Change (%) |
|--------------------------------------|---------------------------|------------------------|---------------------------|
| 20                                   | Significant Reduction     | Significant Reduction  | Reduction                 |
| 40                                   | Greater Reduction         | Greater Reduction      | Greater Reduction         |
| 60                                   | Maximal Reduction         | Maximal Reduction      | Maximal Reduction         |

Table 2: Summary of AZD1979 Efficacy in DIO Mice after 21 Days of Treatment.[6]

## In Vivo Efficacy in Dogs

**AZD1979** was also evaluated in beagle dogs, a species that, like humans, expresses both MCHR1 and MCHR2.[3][6] A 28-day study with once-daily oral dosing showed a dose-



dependent decrease in body weight, confirming the efficacy of MCHR1 antagonism in a non-rodent species with both receptor subtypes.[6]

| Dose (µmol/kg, p.o., once daily) | Body Weight Change (%) |  |
|----------------------------------|------------------------|--|
| 22                               | Reduction              |  |
| 65                               | Greater Reduction      |  |
| 216                              | Maximal Reduction      |  |

Table 3: Effect of AZD1979 on Body Weight in Beagle Dogs after 28 Days.[6]

# Experimental Protocols [35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.



Click to download full resolution via product page

**Figure 2:** Workflow for the [<sup>35</sup>S]GTPγS Binding Assay.

#### Protocol:

 Membrane Preparation: Cell membranes expressing recombinant human MCHR1 are prepared and stored at -80°C.



- Assay Buffer: The assay is conducted in a buffer containing HEPES, NaCl, MgCl2, and GDP.
- Incubation: Membranes are incubated with a fixed concentration of MCH (agonist) and varying concentrations of AZD1979 in the presence of [35S]GTPyS.
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of **AZD1979** that inhibits 50% of the specific binding of [35S]GTPyS (IC50) is calculated.

### **Ex Vivo Receptor Occupancy Assay**

This assay determines the extent to which **AZD1979** binds to MCHR1 in the brain after in vivo administration.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Indirect Calorimetry Protocol IMPReSS [web.mousephenotype.org]
- 8. medkoo.com [medkoo.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of AZD1979: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605748#the-discovery-and-development-of-azd1979]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com